molecular formula C13H24N2O2 B2719117 tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate CAS No. 1934568-59-8

tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate

Cat. No.: B2719117
CAS No.: 1934568-59-8
M. Wt: 240.347
InChI Key: GTMJBUVQKIEMFM-UHFFFAOYSA-N
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Description

tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate is a spirocyclic compound featuring a 5-azaspiro[3.5]nonane core, where the nitrogen atom is part of a six-membered ring fused to a cyclopropane moiety. The tert-butyl carbamate group at the 8-position serves as a protective group, enhancing stability and modulating solubility for pharmaceutical applications. This compound is structurally significant due to its spirocyclic architecture, which imparts conformational rigidity and influences pharmacokinetic properties such as bioavailability and metabolic resistance .

Properties

IUPAC Name

tert-butyl N-(5-azaspiro[3.5]nonan-8-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-5-8-14-13(9-10)6-4-7-13/h10,14H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMJBUVQKIEMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC2(C1)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934568-59-8
Record name tert-butyl N-{5-azaspiro[3.5]nonan-8-yl}carbamate
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Preparation Methods

The synthesis of tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: Spirocyclic amine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around room temperature.

    Procedure: The spirocyclic amine is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran. tert-Butyl chloroformate is then added dropwise to the solution while stirring. The reaction mixture is allowed to stir for several hours to ensure complete conversion of the starting materials to the desired product.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated.

Chemical Reactions Analysis

tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often results in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.

Scientific Research Applications

tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing spirocyclic structures. Its unique structure makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and other diseases involving the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, leading to changes in neurotransmitter levels and signaling .

Comparison with Similar Compounds

Table 1: Structural Comparison of Spirocyclic Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Heteroatoms
tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate (Target) - Likely C13H23N2O2 ~241.34* tert-butyl carbamate at C8 5-aza (N in 6-ring)
tert-Butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate 929971-93-7 C13H23NO3 241.33 Hydroxy at C8 5-aza
tert-Butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate 778646-92-7 C13H21NO3 239.31 Oxo at C8 5-aza
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate 1239319-82-4 C12H21N2O2 225.31 Amino at C2 7-aza (N in 5-ring)
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate 1251005-61-4 C11H20N2O3 228.29 Oxygen (5-oxa), amine (2,8-diaza) 2,8-diaza, 5-oxa
Tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate - C13H24N2O2 240.34 tert-butyl carbamate at C8 6-aza (N in 5-ring)

*Estimated based on analogs.

Physicochemical Properties

  • Solubility: The hydroxy analog (C13H23NO3) may exhibit higher aqueous solubility due to hydrogen bonding, whereas the oxo derivative (C13H21NO3) is more lipophilic .
  • Stability : Carbamate-protected analogs (e.g., tert-butyl groups) show enhanced stability under acidic conditions compared to free amines .
  • Molecular Weight : Most analogs fall within 225–241 Da, aligning with Lipinski’s Rule of Five for drug-likeness .

Biological Activity

Tert-butyl 5-azaspiro[3.5]nonan-8-ylcarbamate (CAS Number: 1934568-59-8) is a spirocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O2, with a molecular weight of approximately 240.34 g/mol. The structural uniqueness of this compound arises from its spirocyclic framework, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
CAS Number1934568-59-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to alterations in enzyme activity or receptor binding, potentially resulting in various biological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.

Notable Findings:

  • Antimicrobial Activity : Compounds related to azaspiro structures have demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : Some studies suggest that similar spirocyclic compounds may inhibit cancer cell proliferation through apoptosis induction.

Case Studies

While direct case studies specifically on this compound are scarce, insights can be drawn from related compounds:

  • Study on Similar Compound : A study examining a related azaspiro compound showed significant inhibition of tumor growth in xenograft models, suggesting potential anticancer properties.
  • Antibacterial Evaluation : Another investigation into spirocyclic compounds demonstrated effective inhibition of Gram-positive bacteria, indicating possible therapeutic applications in infectious diseases.

Future Research Directions

The current understanding of this compound's biological activity is still evolving. Future research should focus on:

  • In Vitro and In Vivo Studies : Comprehensive studies to evaluate the compound's pharmacodynamics and pharmacokinetics.
  • Mechanistic Studies : Detailed investigations into the specific molecular interactions and pathways affected by the compound.

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